

2-Aminocinnamic Acid: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Aminocinnamic acid

CAS No.: 1664-63-7

Cat. No.: B167384

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Executive Summary

2-Aminocinnamic acid (also known as ortho-aminocinnamic acid) is a bifunctional aromatic building block characterized by an alkene linker connecting an aniline moiety to a carboxylic acid. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles.

Its chemical behavior is defined by the "Ortho Effect," where the spatial proximity of the nucleophilic amino group and the electrophilic carboxyl group facilitates intramolecular cyclization. While the (E)-isomer is stable, the (Z)-isomer is transient and prone to spontaneous lactamization to form carbostyryl (2-quinolone). This guide explores its physicochemical profile, synthesis, and role in drug discovery, specifically regarding *Pseudomonas aeruginosa* quorum sensing (PQS) modulation.

Chemical Structure & Electronic Properties

Molecular Identity

- IUPAC Name: (E)-3-(2-Aminophenyl)prop-2-enoic acid^[1]

- CAS Number: 614-60-8 (trans-isomer); 1664-63-7 (general)

- Molecular Formula: C

H

NO

[1][2][3]

- Molecular Weight: 163.17 g/mol [1][2][4]

Isomerism and Stability

2-ACA exists primarily as the (E)-isomer (trans). The geometric configuration of the alkene double bond dictates its reactivity:

- (E)-Isomer: The amino and carboxyl groups are on opposite sides of the double bond. This conformation prevents intramolecular reaction, rendering the molecule stable as a solid.
- (Z)-Isomer: The amino and carboxyl groups are cis to each other. This proximity favors rapid intramolecular nucleophilic attack of the amine nitrogen onto the carbonyl carbon, leading to dehydration and formation of 2-quinolone.

Crystal Structure Characteristics

X-ray crystallography of 2-ACA derivatives reveals distinct hydrogen-bonding networks:

- Intermolecular H-Bonding: In the solid state, the (E)-isomer typically forms centrosymmetric dimers via the carboxylic acid groups (motif).
- Intramolecular H-Bonding: The aniline nitrogen acts as a hydrogen bond donor to the carbonyl oxygen in solution, influencing the pKa of the carboxyl group.

Physicochemical Properties[4][5][6][7][8][9][10]

The following data represents the standard (E)-isomer unless otherwise noted.

Property	Value / Description	Notes
Appearance	Yellow to brownish crystalline needles	Color darkens upon oxidation/light exposure.
Melting Point	158 – 161 °C	Decomposes near MP; distinct from p-isomer (170°C).
Solubility	Soluble in EtOH, DMSO, Acetone. Sparingly soluble in H ₂ O.	Soluble in aqueous acid (ammonium salt) and alkali (carboxylate).
pKa (COOH)	4.0 – 4.5	Slightly weaker acid than cinnamic acid due to electron-donating NH ₂ .
pKa (NH ₂)	~2.7	Significantly lower than aliphatic amines due to conjugation with the aromatic ring and alkene.
UV	~240 nm, 340 nm	Characteristic of conjugated push-pull systems (amine donor -> acid acceptor).

Synthetic Utility & Reactivity[11]

Cyclization to 2-Quinolones (Carbostyrils)

The most defining reaction of 2-ACA is its conversion to 2-quinolone. This transformation requires isomerization from E to Z, often catalyzed by light (photoisomerization) or acid/heat.

Mechanism:

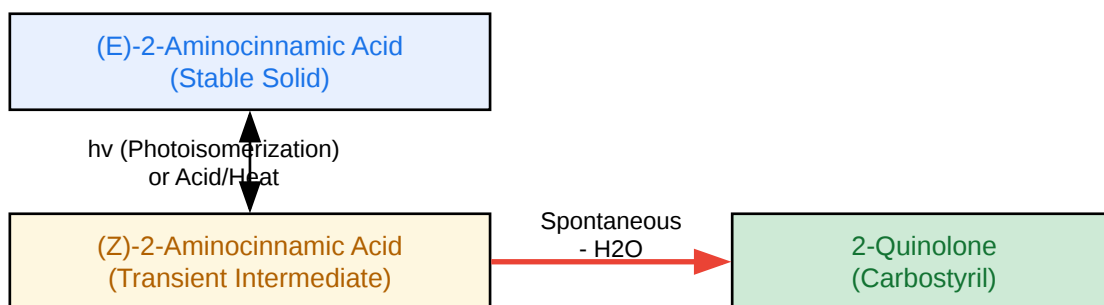
- Isomerization:

transition.

- Nucleophilic Attack: The amine lone pair attacks the carboxylic carbonyl.
- Elimination: Loss of water drives the formation of the lactam ring.

Graphviz Diagram: Cyclization Pathway

The following diagram illustrates the equilibrium and irreversible cyclization logic.



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Caption: The (E)-isomer must isomerize to the (Z)-form to permit the spatial overlap required for cyclization into the quinolone scaffold.

Experimental Protocols

Synthesis of (E)-2-Aminocinnamic Acid

This protocol utilizes the Perkin Reaction followed by a selective Ferrous Sulfate Reduction. This method avoids the harsh conditions of tin/HCl, preserving the double bond geometry.

Phase 1: Preparation of 2-Nitrocinnamic Acid

- Reagents: 2-Nitrobenzaldehyde (15 g), Acetic Anhydride (20 mL), Sodium Acetate (anhydrous, 8 g).
- Procedure:
 - Mix reagents in a round-bottom flask equipped with an air condenser.
 - Heat at 140°C for 4–6 hours.
 - Pour the hot mixture into ice water (300 mL) to precipitate the crude acid.

- Purification: Dissolve the solid in aqueous Na

CO

, filter to remove unreacted aldehyde, then re-acidify with HCl to precipitate pure 2-nitrocinnamic acid.

Phase 2: Selective Reduction to **2-Aminocinnamic Acid**

Note: Catalytic hydrogenation (H

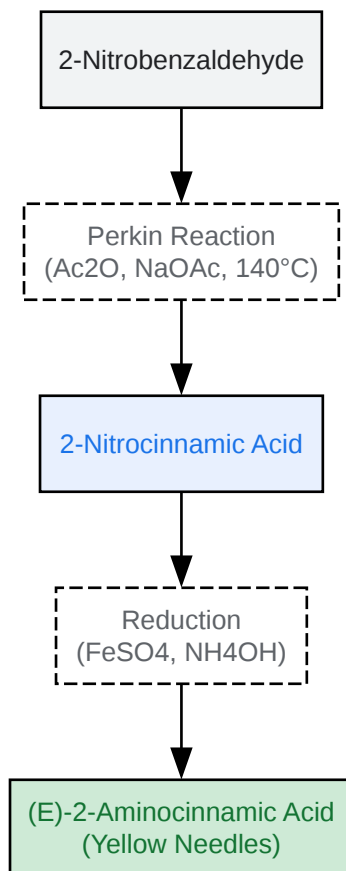
/Pd) can sometimes reduce the double bond. The FeSO

/NH

method is chemoselective for the nitro group.

- Reagents: 2-Nitrocinnamic acid (5 g), Ferrous Sulfate heptahydrate (30 g), Conc. Ammonia (25%), Water (100 mL).
- Workflow:
 - Dissolve 2-nitrocinnamic acid in dilute ammonia.
 - Dissolve FeSO
 - in boiling water and add it slowly to the nitrocinnamate solution.
 - Heat on a steam bath for 1 hour; the mixture will turn into a thick black sludge (ferric oxides).
 - Filtration: Filter the hot mixture through Celite to remove iron oxides.
 - Isolation: Acidify the clear yellow filtrate with Glacial Acetic Acid (to pH ~5). Do not use strong mineral acid (HCl) to avoid forming the soluble hydrochloride salt.
 - Crystallization: Cool the filtrate. Yellow needles of (E)-**2-aminocinnamic acid** will crystallize.
 - Yield: Typically 60–70%. MP: 158–160°C.

Graphviz Diagram: Synthesis Workflow



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Caption: Step-wise synthesis from 2-nitrobenzaldehyde via Perkin condensation and selective nitro-reduction.

Biological Relevance: Quorum Sensing

In *Pseudomonas aeruginosa*, 2-ACA is structurally homologous to Anthranilic Acid, the primary precursor of the *Pseudomonas* Quorum Signal (PQS).

- **Biosynthesis Role:** The pqsABCDE operon converts anthranilate into 2-heptyl-4-hydroxyquinoline (HHQ) and PQS. 2-ACA is investigated as a structural probe and inhibitor of PqsA (anthranilate-CoA ligase) because its vinyl extension mimics the transition state or sterically blocks the enzyme active site.

- Biofilm Inhibition: Derivatives of 2-ACA have shown efficacy in disrupting biofilm formation by interfering with the autoinducer feedback loop, making them targets for "anti-virulence" drug design.

References

- Synthesis of 2-Quinolones via Cyclization: Title: Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-**2-Aminocinnamic Acid** Derivatives. Source: ACS Omega, 2026. URL:[[Link](#)]
- Structural Analysis & Isomerism: Title: Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Source: Acta Crystallographica Section B. URL:[[Link](#)]
- Biosynthetic Pathway of PQS: Title: Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Source: Journal of Bacteriology. URL:[[Link](#)]
- Physical Properties Data: Title: **2-Aminocinnamic acid** Compound Summary. Source: PubChem.[1][4][5] URL:[[Link](#)]

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Sources

- 1. 2-Aminocinnamic acid | C₉H₉NO₂ | CID 5355291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Aminocinnamic acid (CAS 1664-56-8) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 3. p-Aminocinnamic acid | 2393-18-2 [sigmaaldrich.com]
- 4. 2-Aminocinnamic acid | C₉H₉NO₂ | CID 5355291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-3-Aminocinnamic Acid | 127791-53-1 | TCI AMERICA [tcichemicals.com]
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